4,4,5,5,5-Pentafluoropentyl methanesulfonate chemical properties
4,4,5,5,5-Pentafluoropentyl methanesulfonate chemical properties
An In-depth Technical Guide to 4,4,5,5,5-Pentafluoropentyl Methanesulfonate
Executive Summary
4,4,5,5,5-Pentafluoropentyl Methanesulfonate is a crucial, high-value organofluorine intermediate, primarily recognized for its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure combines a reactive methanesulfonate (mesylate) leaving group with a pentafluorinated alkyl chain, a moiety known to impart unique and desirable physicochemical properties to target molecules, such as enhanced metabolic stability and modulated lipophilicity. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, detailed spectroscopic characterization, reactivity profile, and essential safety protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who utilize fluorinated intermediates to address challenges in modern drug discovery.
Introduction and Strategic Importance
4,4,5,5,5-Pentafluoropentyl Methanesulfonate (CAS No. 252947-01-6) is a specialized chemical intermediate.[1][2][3] Its significance in the pharmaceutical landscape stems from its application in the synthesis of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[2][4] The incorporation of the 4,4,5,5,5-pentafluoropentyl side chain is a critical step in the synthesis of Fulvestrant and related steroidal antiestrogens.[4]
The strategic value of this molecule lies in the unique properties conferred by the terminal pentafluoroethyl group (-CF₂CF₃). Fluorinated alkyl chains are increasingly employed in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[5] Properties such as increased metabolic stability, improved membrane permeability, and altered binding affinities can be attributed to the introduction of these moieties.[6][7] The pentafluoropentyl group, in particular, serves as a bioisostere for other lipophilic groups, offering a distinct electronic and conformational profile.[6][8] This guide serves as a technical resource for leveraging the unique reactivity of this intermediate in synthetic campaigns.
Physicochemical and Structural Properties
The molecule's properties are dominated by the electron-withdrawing nature of the fluorinated chain and the excellent leaving group capability of the mesylate moiety. A summary of its core properties is provided below.
| Property | Value | Source |
| CAS Number | 252947-01-6 | [1][2][3] |
| Molecular Formula | C₆H₉F₅O₃S | [1][3] |
| Molecular Weight | 256.19 g/mol | [1][2][3] |
| IUPAC Name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | [3] |
| Synonyms | Methanesulfonic Acid 4,4,5,5,5-pentafluoro-pentyl ester | [1][2][9] |
| Appearance | Not explicitly stated; likely a colorless to yellow liquid | Inferred |
| Boiling Point | 243.7 ± 40.0 °C (Predicted) | [10] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [10] |
| SMILES | CS(=O)(=O)OCCCC(F)(F)C(F)(F)F | [1][3] |
Synthesis and Purification Protocol
The synthesis of 4,4,5,5,5-pentafluoropentyl methanesulfonate is a straightforward but critical procedure involving the activation of the corresponding alcohol. The causality behind this choice is clear: converting the primary alcohol's hydroxyl group—a poor leaving group—into a mesylate transforms it into an excellent leaving group, primed for nucleophilic substitution.
Caption: Synthetic pathway for 4,4,5,5,5-Pentafluoropentyl Methanesulfonate.
Experimental Protocol
This protocol is a self-validating system; successful conversion can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the more polar starting alcohol and the appearance of the less polar product.
A. Materials and Reagents:
-
4,4,5,5,5-Pentafluoro-1-pentanol (1.0 eq)
-
Methanesulfonyl Chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
B. Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4,4,5,5,5-pentafluoro-1-pentanol (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the highly reactive methanesulfonyl chloride.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, the bicarbonate wash removes residual acid, and the brine wash aids in phase separation.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
C. Purification:
-
The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The pure product is obtained as a stable oil.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. While specific experimental spectra are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on its structure.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | δ (ppm) |
| ~4.4 | |
| ~3.1 | |
| ~2.3 | |
| ~2.0 | |
| ¹³C NMR | δ (ppm) |
| ~110-125 (m) | |
| ~68 | |
| ~37 | |
| ~30 (t) | |
| ~22 | |
| ¹⁹F NMR | δ (ppm) |
| ~ -86 | |
| ~ -125 | |
| Mass Spec (EI) | m/z |
| 256.02 | |
| 161.04 | |
| 79.96 |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicity in ¹³C NMR for fluorinated carbons will be complex due to C-F coupling.[11][12][13]
Reactivity Profile and Synthetic Utility
The primary utility of 4,4,5,5,5-pentafluoropentyl methanesulfonate is as an electrophilic alkylating agent. The mesylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in S_N2 reactions.
Caption: General S_N2 reactivity of 4,4,5,5,5-Pentafluoropentyl Methanesulfonate.
Key Applications:
-
Thioetherification: As demonstrated in the synthesis pathway towards Fulvestrant, it reacts efficiently with thiolates (R-S⁻) to form stable thioethers. This is a common and robust C-S bond-forming reaction.[4]
-
Etherification: Alkoxides (R-O⁻) can displace the mesylate to form ethers, introducing the fluorinated chain into various molecular scaffolds.
-
Amination: Primary and secondary amines can be alkylated, though this may require more forcing conditions and risks over-alkylation.
The presence of the electron-withdrawing fluoroalkyl chain does not significantly hinder the S_N2 reaction at the distal carbon, making this reagent a reliable tool for introducing the pentafluoropentyl moiety.
The Role of the Pentafluoropentyl Moiety in Drug Design
The deliberate inclusion of the pentafluoropentyl group is a strategic choice in medicinal chemistry. This is not merely a lipophilic chain; its properties are distinct.
-
Metabolic Stability: The C-F bond is exceptionally strong. The terminal -CF₃ and adjacent -CF₂- groups are highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "fluorine shield" can significantly increase the half-life of a drug molecule.[6][14]
-
Lipophilicity and Permeability: While highly electronegative, the pentafluorosulfanyl (SF₅) group—a conceptual relative—is known to increase lipophilicity, which can enhance membrane permeability and bioavailability.[5][6] The pentafluoropentyl chain similarly modulates lipophilicity, providing a tool to fine-tune a molecule's LogP value for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Effects and Binding: The bulky and electronically distinct nature of the fluorinated chain can influence the conformation of the parent molecule, potentially leading to enhanced binding affinity with its biological target.
Safety, Handling, and Storage
As a reactive chemical, proper handling of 4,4,5,5,5-pentafluoropentyl methanesulfonate is essential. The following information is synthesized from available Safety Data Sheets (SDS).
A. Hazard Identification:
-
Physical Hazards: Flammable liquid and vapor.[15]
-
Health Hazards: Causes skin irritation and severe eye irritation/damage.[10][15] May be harmful if swallowed. Thermal decomposition can release irritating and toxic gases, including hydrogen fluoride and sulfur oxides.[15]
B. Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[15]
-
Wash hands and any exposed skin thoroughly after handling.[10][15]
C. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][15]
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]
D. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up.[15]
-
Recommended storage temperature is 2-8°C in a refrigerator.[2]
References
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PubChem. (n.d.). Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 252947-01-6 | Product Name : 4,4,5,5,5-Pentafluoropentyl Methanesulfonate. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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ResearchGate. (2025). Thermal and oxidative stability of fluorinated alkyl aryl ethers. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
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ResearchGate. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]
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National Institutes of Health. (2025). Fluorinated Alkyl Chains Terminated Polar Glycol Ether Side Chain for N‐Type Organic Thermoelectrics with Enhanced Performance and Air Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]
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